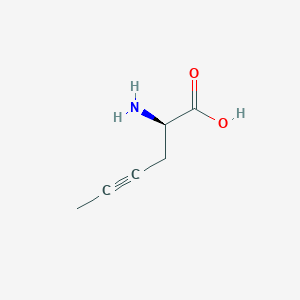

(2R)-2-aminohex-4-ynoic acid

CAS No.:

Cat. No.: VC13568137

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO2 |

|---|---|

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | (2R)-2-aminohex-4-ynoic acid |

| Standard InChI | InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m1/s1 |

| Standard InChI Key | VDWGCMRALYSYJV-RXMQYKEDSA-N |

| Isomeric SMILES | CC#CC[C@H](C(=O)O)N |

| SMILES | CC#CCC(C(=O)O)N |

| Canonical SMILES | CC#CCC(C(=O)O)N |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2R)-2-aminohex-4-ynoic acid, reflects its stereochemistry at the C2 position (R-configuration) and the presence of a triple bond between C4 and C5. The structure is defined by the SMILES notation \text{CC#CC[C@H](C(=O)O)N}, which explicitly encodes the alkyne group (#), chiral center (@), and carboxylic acid moiety . Key structural features include:

-

Chirality: The R-configuration at C2 introduces stereoselectivity in reactions, critical for interactions with biological targets.

-

Alkyne Functionality: The sp-hybridized carbons at C4–C5 enable click chemistry applications, such as Huisgen cycloadditions.

-

Hydrogen Bonding: The α-amino and carboxylic acid groups facilitate intermolecular interactions, influencing solubility and crystallization behavior.

Table 1: Molecular Properties of (2R)-2-Aminohex-4-ynoic Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 127.14 g/mol |

| CAS Registry Number | 346707-82-2 |

| XLogP3 | -2.3 |

| Topological Polar Surface Area | 63.3 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Data derived from PubChem and Vulcanchem.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (2R)-2-aminohex-4-ynoic acid typically begins with hex-4-ynoic acid, which undergoes stereoselective amination. A common approach involves:

-

Alkyne Protection: The triple bond is protected using trimethylsilyl (TMS) groups to prevent undesired side reactions.

-

Enantioselective Amination: Chiral catalysts, such as Rhodium complexes with phosphine ligands, introduce the amino group at C2 with high enantiomeric excess (ee).

-

Deprotection and Purification: Acidic hydrolysis removes protecting groups, followed by recrystallization or chromatography.

Reactivity Profile

The compound participates in reactions typical of both amino acids and alkynes:

-

Peptide Coupling: The carboxylic acid reacts with amines via EDC/HOBt activation, forming peptide bonds.

-

Alkyne-Specific Reactions:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazoles for bioconjugation.

-

Hydrogenation: Catalytic hydrogenation reduces the triple bond to a single bond, yielding (2R)-2-aminohexanoic acid.

-

Applications in Pharmaceutical and Materials Science

Building Block in Organic Synthesis

CymitQuimica categorizes this compound as a chiral building block, highlighting its utility in constructing complex molecules . Applications include:

-

Peptidomimetics: Incorporating the alkyne into peptide backbones to modulate rigidity and bioavailability.

-

Polymer Chemistry: Serving as a monomer for functionalized polyamides with tailored thermal properties.

Table 2: Comparison with Related Amino Acids

| Compound | Molecular Weight | Key Functional Groups | Biological Activity |

|---|---|---|---|

| (2R)-2-Aminohex-4-ynoic acid | 127.14 g/mol | Alkyne, α-amino acid | Research applications |

| L-Alanine | 89.09 g/mol | α-amino acid | Protein biosynthesis |

| 4-Pentynoic acid | 98.10 g/mol | Alkyne, carboxylic acid | Click chemistry substrates |

Research Challenges and Future Directions

Stability and Solubility Limitations

The compound’s low XLogP3 (-2.3) suggests high hydrophilicity, which may limit membrane permeability in biological systems. Strategies to address this include:

-

Prodrug Design: Esterification of the carboxylic acid to improve lipophilicity.

-

Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles for targeted delivery.

Unexplored Biological Targets

Given the success of analogous compounds like cystobactamids , future studies should prioritize:

-

Antimicrobial Screening: Testing against Gram-negative and -positive pathogens, including multidrug-resistant strains.

-

Cancer Cell Cytotoxicity: Evaluating the compound’s potential to inhibit topoisomerases in tumor cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume